molecular formula C9H7BrO3 B2713756 4-Acetyl-2-bromobenzoic acid CAS No. 93273-64-4

4-Acetyl-2-bromobenzoic acid

Cat. No. B2713756
CAS RN: 93273-64-4
M. Wt: 243.056
InChI Key: KLGAQXUIWQEZEV-UHFFFAOYSA-N
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Description

4-Acetyl-2-bromobenzoic acid is a chemical compound with the molecular formula C9H7BrO3 . It is used in laboratory settings and is a common building block for the synthesis of various nitrogen heterocycles .


Synthesis Analysis

The synthesis of this compound can be achieved through several methods. One such method involves the condensation of 2-Bromobenzoic acid (2-BA) with aminoquinolines . Another method involves the Suzuki reaction, which is a type of coupling reaction that combines two hydrocarbon fragments with the aid of a catalyst .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a bromine atom, an acetyl group, and a carboxylic acid group .

Scientific Research Applications

Hydrolysis and Micelle Interaction Studies

The interaction of aromatic esters, including those structurally related to 4-Acetyl-2-bromobenzoic acid, with cationic micelles has been studied, providing insights into the hydrolysis mechanisms of these compounds. The research by Vera and Rodenas (1986) highlights the influence of micellar environments on the hydrolysis rates of aromatic esters, offering a foundational understanding of reaction dynamics in heterogeneous systems (Vera & Rodenas, 1986).

Metabolic Insights from Microbial and Mammalian Systems

Roberts et al. (1990) explored the anaerobic metabolism of m-cresol by methanogenic cultures, revealing the incorporation of CO2 and formation of specific metabolites, shedding light on microbial degradation pathways that could intersect with the metabolism of structurally similar compounds (Roberts, Fedorak, & Hrudey, 1990). Additionally, the study by Carmo et al. (2005) on the metabolism of 4-Bromo-2,5-dimethoxyphenethylamine by hepatocytes from various species, including humans, offers comparative metabolic pathways that might be relevant for understanding the biotransformation of related brominated aromatic compounds (Carmo et al., 2005).

Structural and Synthetic Studies

Research by Loll et al. (1996) on 2-Bromoacetoxybenzoic acid, a structural analog to this compound, provides valuable data on crystal structure and potential reactivity, offering insights into the design of novel derivatives with improved properties (Loll, Garavito, Carrell, & Carrell, 1996).

Herbicide Resistance and Detoxification Genes

The use of specific detoxification genes to confer herbicide resistance in transgenic plants, as studied by Stalker, McBride, and Malyj (1988), provides a practical application of biochemical knowledge towards agricultural biotechnology. This research outlines the potential for engineering crop resistance to herbicides, leveraging molecular biology techniques (Stalker, McBride, & Malyj, 1988).

Safety and Hazards

4-Acetyl-2-bromobenzoic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with personal protective equipment and in a well-ventilated area .

properties

IUPAC Name

4-acetyl-2-bromobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO3/c1-5(11)6-2-3-7(9(12)13)8(10)4-6/h2-4H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLGAQXUIWQEZEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of the product obtained in step 2 (0.5 g, 2.23 mmol) in AcOH (2.5 mL), H2O (2.5 mL) and concentrated H2SO4 (2.5 mL) was refluxed for 5 h. After cooling, the reaction mixture was adjusted with 10 N NaOH to pH=10 and washed with AcOEt. The aqueous layer was acidified with concentrated HCl to pH=1 and then extracted with AcOEt. The organic phase was washed with H2O, dried over Na2SO4 and evaporated under reduced pressure. The crude product was used in the following step without further purification.
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0.5 g
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2.5 mL
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2.5 mL
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2.5 mL
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0 (± 1) mol
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